2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-amino group on the triazole core, a 4-chlorophenyl substituent at position 5, and a sulfanyl-linked acetamide moiety with a 4-methylphenyl group (N-(4-methylphenyl)). The 1,2,4-triazole scaffold is widely explored in medicinal chemistry due to its versatility in hydrogen bonding, metabolic stability, and capacity for structural modifications. This compound’s structural features align with derivatives studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-2-8-14(9-3-11)20-15(24)10-25-17-22-21-16(23(17)19)12-4-6-13(18)7-5-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUXOXHXYWZCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological effects based on recent research findings.
- Molecular Formula : C10H9ClN4OS
- Molecular Weight : 284.72 g/mol
- CAS Number : 840485-08-7
This compound features a triazole ring, which is known for its role in various biological processes and its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Staphylococcus aureus | Weak |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, in vitro assays on HepG2 liver cancer cells indicated that certain derivatives exhibited notable anti-proliferative effects. The compound with two electron-donating methyl groups showed an IC50 value of 13.004 µg/mL, indicating significant cytotoxicity .
Table 2: Anticancer Activity of Selected Triazole Compounds
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound D | 13.004 | HepG2 |
| Compound E | 28.399 | HepG2 |
| Compound F | 15.200 | MCF-7 |
The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, docking studies have suggested that the triazole ring may interact with amino acids in target proteins, enhancing pharmacological effectiveness .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives indicates that the presence and position of substituents on the aromatic rings significantly influence their biological activity. Electron-donating groups tend to enhance anti-proliferative activity, while electron-withdrawing groups may reduce efficacy .
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Study 1: Synthesis and Biological Evaluation
In a study published in MDPI, researchers synthesized various N-substituted 1,2,4-triazole derivatives and evaluated their anticancer activities against HepG2 cells. The results highlighted that structural modifications could lead to enhanced potency in certain derivatives .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized triazole compounds against multiple bacterial strains. The findings indicated that specific modifications improved activity against resistant strains, showcasing the potential for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Core
- 4-Amino vs. Non-Amino Substitutions: The 4-amino group in the target compound distinguishes it from derivatives like 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (), which lacks the amino group. The amino group enhances hydrogen-bonding capacity, critical for interactions with enzymes like reverse transcriptase (RT) or inflammatory mediators .
- Chlorophenyl Positional Isomerism: Compared to 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide (), which has an ortho-chlorophenyl group, the target compound’s para-chlorophenyl substitution may improve planarity and target affinity due to reduced steric hindrance .
Acetamide Tail Modifications
Aryl Substituents :
The 4-methylphenyl group in the target compound contrasts with derivatives bearing electron-withdrawing groups (e.g., AM31 : N-(4-nitrophenyl) in ). Nitro groups enhance RT inhibition (AM31: KI = 12 nM), while methyl groups may optimize pharmacokinetics by reducing toxicity .- Bulk and Polarity: Compounds like N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporate bulkier substituents (e.g., toluidinomethyl), which may hinder membrane permeability compared to the target compound’s simpler structure .
Melting Points and Solubility
- The target compound’s melting point is unreported, but derivatives with similar structures (e.g., 6a–6c in ) show melting points between 161–184°C. The 4-methylphenyl group may lower melting points slightly compared to nitro- or methoxy-substituted analogs, improving solubility in organic solvents .
Antimicrobial Activity
- Derivatives like KA3 (), featuring pyridin-4-yl and electron-withdrawing substituents, exhibit MIC values of 12.5 µg/mL against S. aureus. The target compound’s 4-chlorophenyl group may confer comparable activity, though methylphenyl may reduce potency relative to nitro groups .
Anti-Inflammatory and Anti-Exudative Effects
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () show anti-exudative activity at 10 mg/kg, surpassing diclofenac sodium. The target compound’s 4-chlorophenyl group may similarly inhibit inflammatory mediators like COX-2 .
Enzyme Inhibition
- AM31 () demonstrates potent RT inhibition (KI = 12 nM), attributed to its 2-hydroxyphenyl and nitrophenyl groups. The target compound’s 4-methylphenyl group may reduce RT affinity but improve selectivity for other targets .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
